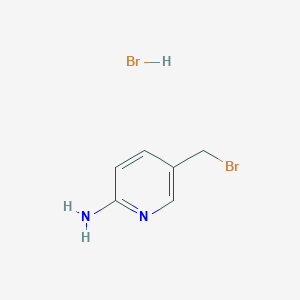

5-(Bromomethyl)pyridin-2-amine hydrobromide

Description

The exact mass of the compound 5-(Bromomethyl)pyridin-2-amine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Bromomethyl)pyridin-2-amine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)pyridin-2-amine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)pyridin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGJTUILOXSTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)pyridin-2-amine hydrobromide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Bromomethyl)pyridin-2-amine hydrobromide, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of its synthesis, reactivity, and applications. The CAS Number for 5-(Bromomethyl)pyridin-2-amine hydrobromide is 1384972-87-5 .

Introduction: A Versatile Pyridine Building Block

5-(Bromomethyl)pyridin-2-amine hydrobromide is a substituted pyridine derivative that has garnered significant interest in the field of drug discovery. Its unique trifunctional nature—a nucleophilic amino group, an electrophilic bromomethyl group, and the pyridine scaffold itself—makes it a highly versatile reagent for the synthesis of complex heterocyclic molecules. The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic placement of the amino and bromomethyl groups allows for sequential or orthogonal functionalization, providing a powerful tool for the construction of diverse molecular libraries.

Chemical Structure and Properties

The hydrobromide salt form enhances the stability and handling of this otherwise reactive compound. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1384972-87-5 | |

| Molecular Formula | C₆H₈Br₂N₂ | |

| Molecular Weight | 267.95 g/mol | |

| Appearance | Off-white to yellow crystalline powder | |

| Storage Temperature | Room Temperature |

digraph "5_Bromomethyl_pyridin_2_amine_hydrobromide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N_amino [label="NH2", pos="-2.6,1.25!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_methyl [label="CH2Br", pos="2.8,-1.25!"]; HBr [label="· HBr", pos="3, 0.5!", fontcolor="#EA4335"];

// Edges for the pyridine ring C2 -- N1 [label=""]; N1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""];

// Edges for substituents C2 -- N_amino [label=""]; C5 -- C_methyl [label=""];

// Double bonds in the pyridine ring N1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double];

}

5-(Bromomethyl)pyridin-2-amine hydrobromide molecular weight

An In-depth Technical Guide to 5-(Bromomethyl)pyridin-2-amine Hydrobromide: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this class, functionalized pyridines that serve as versatile synthetic building blocks are of paramount importance. 5-(Bromomethyl)pyridin-2-amine hydrobromide is one such key intermediate, offering multiple reaction sites for the construction of complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, providing a self-validating framework for its use. We will delve into the physicochemical properties, plausible synthetic routes, core reactivity, and applications of this compound, grounded in established chemical principles and supported by authoritative sources.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis. 5-(Bromomethyl)pyridin-2-amine hydrobromide is a salt, which influences its solubility and handling characteristics.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ · HBr | Internal Calculation |

| Molecular Weight | 267.95 g/mol | [1] |

| CAS Number | 1384972-87-5 | [1] |

| Appearance | White to brown crystalline powder or crystals | Inferred from similar compounds[2][3] |

| Solubility | Soluble in polar solvents like DMSO, Methanol (Slightly), Chloroform (Slightly) | Inferred from similar compounds[4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, cool, and well-ventilated place. Moisture and heat sensitive. | Inferred from similar compounds[5][6][7] |

Spectroscopic Characterization

While specific spectra are dependent on experimental conditions, the expected spectroscopic signatures for 5-(Bromomethyl)pyridin-2-amine hydrobromide are as follows:

-

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the bromomethyl (-CH₂Br) protons, typically downfield due to the electron-withdrawing bromine atom. Aromatic protons on the pyridine ring would appear as distinct signals, with their coupling patterns revealing their substitution. The amine (-NH₂) protons may appear as a broad singlet, and its chemical shift can be solvent-dependent. The presence of the hydrobromide salt may lead to peak broadening.

-

¹³C NMR: The carbon spectrum would show a signal for the bromomethyl carbon, along with distinct signals for the carbons of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak for the free base [C₆H₇BrN₂]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+2 isotopic pattern would be observed for bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for N-H stretching of the amine group, C-H stretching of the aromatic ring and the CH₂ group, C=N and C=C stretching vibrations from the pyridine ring, and a C-Br stretching vibration.

Part 2: Synthesis and Reactivity

Plausible Synthetic Pathway

5-(Bromomethyl)pyridin-2-amine hydrobromide is typically synthesized from its corresponding methyl-substituted precursor, 2-amino-5-methylpyridine. The most common method for converting a benzylic methyl group to a bromomethyl group is through a free radical bromination reaction, often using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The final step involves the addition of hydrobromic acid to form the stable hydrobromide salt.

A generalized workflow for this synthesis is presented below.

Caption: Proposed synthetic workflow for 5-(Bromomethyl)pyridin-2-amine HBr.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for benzylic bromination.[8][9][10]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-methylpyridine (1.0 eq) and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq).

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup (Free Base): Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Salt Formation: Concentrate the dried organic solution under reduced pressure. Redissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise with stirring.

-

Purification: The hydrobromide salt will typically precipitate out of the solution. Collect the solid product by filtration, wash with a cold, non-polar solvent (like cold diethyl ether) to remove impurities, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Core Reactivity

The synthetic utility of 5-(Bromomethyl)pyridin-2-amine hydrobromide stems from its two primary reactive sites: the electrophilic bromomethyl group and the nucleophilic amino group.

Caption: Reactivity map showing the primary reaction pathways.

-

Electrophilic Bromomethyl Group: The -CH₂Br group is an excellent electrophile. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for facile Sₙ2 reactions with a wide range of nucleophiles, including alcohols (to form ethers), amines (to form secondary or tertiary amines), and thiols (to form thioethers). This is the primary handle for extending the molecular scaffold.

-

Nucleophilic Amino Group: The 2-amino group is a potent nucleophile and can undergo various transformations. It can be acylated with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to form sulfonamides. It can also participate in various metal-catalyzed cross-coupling reactions.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The dual reactivity of 5-(Bromomethyl)pyridin-2-amine hydrobromide makes it a valuable building block for creating libraries of compounds for high-throughput screening and for the targeted synthesis of potential drug candidates.

Scaffold for Bioactive Molecules

The pyridine core is a well-established pharmacophore. By using this reagent, medicinal chemists can systematically modify the substituents at both the 2- and 5-positions to explore the structure-activity relationship (SAR) of a new chemical series. For example, pyridine derivatives have been investigated for a range of biological activities, including anti-thrombolytic and biofilm inhibition properties.[11] More recently, substituted pyridin-2-amine derivatives have been identified as novel androgen receptor antagonists, which are crucial in the treatment of prostate cancer.[12]

The general strategy involves using the bromomethyl group as an anchor to introduce various side chains, while the amino group can be used to attach other fragments or to modulate the electronic properties of the ring.

Caption: General scheme for elaborating the building block into drug candidates.

This two-step diversification allows for the rapid generation of a library of analogues. The choice of nucleophile (Nu-R¹) and electrophile (E-R²) can be guided by computational modeling and known SAR for the biological target of interest.

Part 4: Handling, Safety, and Storage

As a reactive brominated compound and an acid salt, 5-(Bromomethyl)pyridin-2-amine hydrobromide must be handled with appropriate care. The safety protocols for similar hazardous chemicals provide a strong basis for its handling procedures.[2][6][7]

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | Description | Required PPE |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2][7] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. |

| Corrosivity | Causes severe skin burns and eye damage.[2][6] Risk of serious damage to eyes. | Face shield (in addition to goggles), protective clothing. |

| Respiratory Hazard | Do not breathe dust/fumes/vapors.[6] | Use only in a well-ventilated area or under a chemical fume hood. |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Personal Protective Equipment: Wear the PPE outlined in the table above. Inspect gloves before use.[6]

-

Dispensing: When weighing or transferring the solid, avoid creating dust. Use appropriate tools (spatulas) and handle gently.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[5][6] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

-

Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep up, and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[7]

-

Waste Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[6]

Conclusion

5-(Bromomethyl)pyridin-2-amine hydrobromide is a highly versatile and valuable reagent for medicinal chemistry and drug discovery. Its defined molecular weight of 267.95 g/mol and dual-functional nature—possessing both a highly reactive electrophilic bromomethyl group and a nucleophilic amino group—provide chemists with a powerful tool for constructing diverse molecular libraries. By understanding its physicochemical properties, synthetic pathways, reactivity, and proper handling procedures, researchers can effectively and safely leverage this building block to accelerate the discovery of novel therapeutics.

References

-

Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

-

Wang, Y., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

-

Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Cantillo, D., & Kappe, C. O. (2017). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, 21(2), 237-241. [Link]

-

ICL Industrial Products. HYDROBROMIC ACID - SAFETY HANDBOOK. [Link]

Sources

- 1. 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5 [sigmaaldrich.com]

- 2. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. 2-(Bromomethyl)pyridine hydrobromide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. theclinivex.com [theclinivex.com]

- 5. 5-BROMO-3-(BROMOMETHYL)PYRIDIN-2-AMINE HYDROBROMIDE CAS#: 335033-38-0 [amp.chemicalbook.com]

- 6. fishersci.ca [fishersci.ca]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Bromomethyl)pyridin-2-amine hydrobromide chemical properties

[1][2]

Executive Summary

5-(Bromomethyl)pyridin-2-amine hydrobromide (CAS: 1384972-87-5) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and receptor antagonists.[1][2] Its core value lies in the 2-aminopyridine moiety—a "privileged structure" in medicinal chemistry capable of bidentate hydrogen bonding within enzyme active sites (e.g., the hinge region of kinases).[1]

The presence of the bromomethyl group at the 5-position provides a highly reactive electrophilic handle for

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

Core Data Table

| Property | Specification |

| IUPAC Name | 5-(Bromomethyl)pyridin-2-amine hydrobromide |

| CAS Number | 1384972-87-5 |

| Molecular Formula | |

| Molecular Weight | 267.95 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents (Hexane, Et2O) |

| Melting Point | >150°C (Decomposes) |

| Stability | Hygroscopic; Light-sensitive; Unstable as free base (self-alkylating) |

Structural Analysis[1]

-

Electrophilic Center: The C-5 methylene carbon is activated by the electron-deficient pyridine ring, making it a potent alkylating agent.[1][2]

-

Nucleophilic Center: The C-2 amino group is electron-donating (

effect).[1][2] In the free base form, this creates an "A-B" system capable of intermolecular polymerization (head-to-tail).[1][2] -

Salt Function: The HBr salt protonates the most basic nitrogen (typically the ring nitrogen or the exocyclic amine depending on solvent effects), disrupting the nucleophilicity and "locking" the molecule in a stable state.[1]

Synthesis & Production Protocols

To ensure high purity and avoid polymerization, the synthesis must proceed through a controlled reduction-bromination sequence.[1][2] Direct radical bromination of 2-amino-5-methylpyridine is not recommended due to poor selectivity and safety risks.[1][2]

Recommended Synthetic Pathway

The industry-standard route starts from 6-aminonicotinic acid , proceeding through esterification and reduction before the final bromination.[1][2]

Figure 1: Step-wise synthesis from stable precursors to the reactive salt.

Detailed Experimental Protocol (Self-Validating)

Step 3: Bromination of (6-aminopyridin-3-yl)methanol

-

Reagents: (6-aminopyridin-3-yl)methanol (1.0 eq), HBr (48% aq, 10.0 eq), Acetic Acid (solvent).[1][2]

-

Procedure:

-

Dissolve the alcohol precursor in glacial acetic acid.

-

Add 48% HBr dropwise at 0°C to control the exotherm.

-

Heat to 80–90°C for 4–6 hours. Validation: Monitor via LC-MS (disappearance of alcohol mass M+H 125).[1]

-

Cool to room temperature. The product often precipitates directly.[1]

-

If no precipitate, concentrate in vacuo and triturate with cold diethyl ether or acetone.

-

Critical Step: Filter under inert atmosphere if possible and store immediately in a desiccator.

-

Reactivity & Synthetic Utility[1][2][8][12]

This compound acts as a "linchpin" in convergent synthesis, connecting a kinase-binding hinge motif (the aminopyridine) to a hydrophobic tail or solubilizing group.[1]

Nucleophilic Substitution ( )

The reaction is highly sensitive to pH.[1] You must liberate the free base in situ to allow reaction, but do so only in the presence of the electrophile to minimize self-alkylation.[1][2]

Standard Coupling Conditions:

-

Solvent: DMF or NMP (polar aprotic).[1]

-

Base: DIPEA or

(2.5–3.0 equivalents required to neutralize HBr and activate the nucleophile).[1] -

Temperature: 0°C to RT. Avoid heating >50°C initially.[1]

Figure 2: Competition between productive coupling and destructive self-alkylation.

Protecting Group Strategy

If the coupling partner is sluggish (slow kinetics), the 2-amino group of the pyridine should be protected (e.g., Boc or Acetyl) before the bromination step or immediately after neutralizing the salt.[1] This prevents the "head-to-tail" polymerization shown in the red path of Figure 2.[1][2]

Handling, Safety & Storage

Stability Hazards[1][2]

-

Hygroscopicity: The HBr salt avidly absorbs water, which hydrolyzes the C-Br bond to the alcohol over time.[1][2]

-

Vesicant: Alkylating agents are potential mutagens and skin irritants.[1] Handle in a fume hood.

Storage Protocol

Case Study: Kinase Inhibitor Synthesis

Context: Synthesis of a "Type II" kinase inhibitor where the 2-aminopyridine binds to the hinge region and the 5-position extends into the solvent front or back pocket.[1][2]

Workflow:

-

Scaffold Prep: 5-(Bromomethyl)pyridin-2-amine HBr is suspended in DMF.[1][2]

-

Nucleophile: A substituted phenol or thiophenol (the "tail" segment).[1]

-

Coupling:

is added.[1][3] The mixture is stirred at RT for 2 hours. -

Result: Formation of the ether/thioether linkage with the aminopyridine hinge binder intact.

Figure 3: Modular assembly of kinase inhibitors using the bromomethyl linker.

References

-

Sigma-Aldrich. 5-(Bromomethyl)pyridin-2-amine hydrobromide Product Specification. Link[1]

-

National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.[1][2] (Discusses general reactivity of amino-pyridine intermediates). Link

-

ChemicalBook. (6-Amino-3-pyridinyl)methanol Properties and Synthesis. (Precursor data). Link

-

BenchChem. A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (Isomer reactivity analysis). Link[1]

-

ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (Analogous synthetic route validation). Link

5-(Bromomethyl)pyridin-2-amine hydrobromide synthesis protocol

An In-depth Technical Guide for the Synthesis of 5-(Bromomethyl)pyridin-2-amine Hydrobromide

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the efficiency and robustness of synthetic routes to key building blocks are paramount. 5-(Bromomethyl)pyridin-2-amine hydrobromide is one such critical intermediate, a versatile scaffold whose strategic importance in constructing complex, biologically active molecules cannot be overstated. This guide is crafted not as a mere recitation of steps, but as a transfer of practical, field-proven knowledge. We will explore the "why" behind every manipulation, from reagent choice to reaction workup, to empower you, the researcher, to not only replicate this synthesis but to understand and troubleshoot it with confidence.

Strategic Importance in Medicinal Chemistry

The 5-(bromomethyl)pyridin-2-amine moiety is a privileged structure in medicinal chemistry. The pyridine ring serves as a bioisostere for a phenyl group but with an added hydrogen bond acceptor. The 2-amino group provides a crucial vector for building out molecular complexity, often interacting with key residues in enzyme active sites. The real workhorse, however, is the 5-bromomethyl group. It is a potent and selective electrophile, perfectly poised for nucleophilic substitution reactions to link the pyridine core to other fragments, making it a staple in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The hydrobromide salt form is preferred for its enhanced stability, crystallinity, and ease of handling compared to the free base.

The Core Synthesis: A Mechanistic Deep Dive

The conversion of 2-amino-5-methylpyridine to its bromomethyl derivative is most effectively achieved through a free-radical chain reaction. This pathway is favored for its selectivity in brominating the benzylic position (the methyl group) over the aromatic pyridine ring itself.

Key Reagents & Rationale:

-

Starting Material: 2-Amino-5-methylpyridine. The substrate.

-

Bromine Source: N-Bromosuccinimide (NBS). NBS is the reagent of choice over molecular bromine (Br₂) for benzylic brominations.[2] It provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring the radical pathway and suppressing competitive, ionic electrophilic aromatic substitution on the electron-rich pyridine ring.[2][3]

-

Initiator: Azobisisobutyronitrile (AIBN). While the reaction can be initiated by UV light, a chemical initiator like AIBN provides more consistent and reproducible results, especially on a larger scale. AIBN decomposes at a predictable rate upon heating to generate the necessary radicals to start the chain reaction.

-

Solvent: Acetonitrile (CH₃CN) or Chlorobenzene. A polar aprotic solvent is ideal. It must be inert to the reaction conditions and capable of dissolving the starting material. Acetonitrile is a common and effective choice.

The reaction proceeds via the classic three stages of a radical mechanism: initiation, propagation, and termination.

Caption: Workflow of the free-radical bromination and subsequent salt formation.

Validated Synthesis Protocol

This protocol has been designed for reliability and scalability. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Reagents and Equipment

| Parameter | Specification | Purpose / Rationale |

| Reactants | ||

| 2-Amino-5-methylpyridine | 10.0 g (92.5 mmol, 1.0 eq) | Starting Material |

| N-Bromosuccinimide (NBS) | 17.2 g (96.7 mmol, 1.05 eq) | Brominating agent. A slight excess ensures full conversion. |

| AIBN | 0.76 g (4.6 mmol, 0.05 eq) | Radical initiator. Catalytic amount is sufficient. |

| Solvent | ||

| Acetonitrile (CH₃CN) | 200 mL | Inert, polar aprotic solvent for the radical reaction. |

| Workup | ||

| Hydrobromic Acid (HBr) | ~12 mL (48% aq. solution) | Forms the stable hydrobromide salt for isolation. |

| Diethyl Ether | 200 mL | Antisolvent for precipitation and washing the final product. |

| Equipment | ||

| Three-neck flask | 500 mL | Allows for reflux, inert atmosphere, and monitoring. |

| Reflux Condenser | Standard | Prevents solvent loss during heating. |

| Heating Mantle/Stir Plate | Standard | Provides controlled heating and agitation. |

| Nitrogen/Argon line | Standard | Maintains an inert atmosphere, preventing side reactions. |

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Charge Reactants: To the flask, add 2-amino-5-methylpyridine (10.0 g), N-bromosuccinimide (17.2 g), and acetonitrile (200 mL).

-

Scientist's Note: While some protocols add the initiator later, adding it at the start is simpler and poses no significant risk for this specific reaction scale and temperature.

-

-

Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes to remove oxygen, which can quench radical reactions.

-

Initiator Addition: Add the AIBN (0.76 g) to the stirred suspension.

-

Heating and Reflux: Heat the mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Self-Validation Checkpoint: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot indicates completion. Over-extending the reaction time can lead to the formation of dibrominated and other impurities.

-

-

Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The reaction mixture will be a dark orange/brown slurry.

-

Salt Formation and Precipitation: Cool the mixture further in an ice bath to 0-5°C. While stirring vigorously, slowly add 48% aqueous hydrobromic acid (HBr) dropwise. A thick, off-white to pale yellow precipitate will form.

-

Causality Explained: The product is soluble in acetonitrile as a free base, but its hydrobromide salt is not. The addition of HBr protonates the basic pyridine nitrogen, forming the salt which then crashes out of solution. The cold temperature maximizes precipitation and yield.

-

-

Isolation: Age the slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold diethyl ether (2 x 100 mL).

-

Purpose: This wash removes residual solvent and soluble organic impurities, such as succinimide (the byproduct of NBS). Diethyl ether is used as it does not dissolve the desired salt product.

-

-

Drying: Dry the solid product under vacuum at 40-50°C to a constant weight. The final product, 5-(bromomethyl)pyridin-2-amine hydrobromide, should be an off-white to light tan powder.

Safety and Hazard Management

Chemical synthesis requires a stringent adherence to safety protocols.

-

N-Bromosuccinimide (NBS): A corrosive solid and a strong oxidizing agent. It can cause severe skin burns and eye damage.[4][5][6] Avoid inhalation of dust. Handle only in a fume hood with appropriate PPE (gloves, lab coat, safety glasses). Keep away from combustible materials.[7][8]

-

AIBN: Thermally unstable. It decomposes, sometimes vigorously, upon heating. Store refrigerated and away from heat sources.

-

Hydrobromic Acid (HBr): Highly corrosive and causes severe skin and respiratory tract burns. Always add acid slowly to the reaction mixture and handle with extreme care.

-

Acetonitrile: Flammable and toxic. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

Expected Outcome and Characterization

-

Yield: Typical yields for this procedure range from 75-85%.

-

Appearance: Off-white to light tan crystalline solid.

-

Purity: Purity should be assessed by ¹H NMR and LC-MS. The expected ¹H NMR spectrum will show a characteristic singlet for the bromomethyl (-CH₂Br) protons around 4.5-4.8 ppm and distinct peaks for the aromatic protons on the pyridine ring.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. BenchChem.

- The Royal Society of Chemistry.

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

- Fox, B. A., & Threlfall, T. L. (1964). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 44, 34.

- Sigma-Aldrich. 5-(bromomethyl)pyridin-2-amine hydrobromide.

- Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.

- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- Sigma-Aldrich. 2-Amino-5-bromopyridine 97%.

- ChemScience.

- ResearchGate. (2001).

- Al-Far, R., S. H. Al-Qutri, and H. Stoeckli-Evans. "2-Amino-5-methylpyridinium dibromoiodate." Acta Crystallographica Section E: Structure Reports Online 68.12 (2012): o3346.

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- Apollo Scientific.

- BenchChem.

- BenchChem. Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.

- Sisco Research Laboratories Pvt. Ltd.

- Sigma-Aldrich.

- Bavantula, R., Chen, G. P., Purohit, V. C., & Deshpande, P. (2007). An alternate route to 2-amino-3-nitro-5-bromo-4-picoline: regioselective pyridine synthesis via 2-nitramino-picoline intermediate. Organic Process Research & Development, 11(4), 749-751.

- Suvarna Technochem. (2025).

- Carl ROTH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. chemscience.com [chemscience.com]

- 8. carlroth.com:443 [carlroth.com:443]

Introduction: The Strategic Value of a Bifunctional Pyridine Building Block

An In-Depth Technical Guide to 5-(Bromomethyl)pyridin-2-amine Hydrobromide: A Cornerstone Reagent in Modern Synthesis

5-(Bromomethyl)pyridin-2-amine hydrobromide (CAS No: 1384972-87-5) is a highly versatile heterocyclic building block that has gained significant traction among researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group at the 5-position and a nucleophilic amino group at the 2-position, offers a dual functionality that is instrumental in the efficient construction of complex molecular architectures. The 2-aminopyridine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The presence of the electrophilic bromomethyl group provides a convenient handle for introducing the aminopyridine moiety into a target molecule via nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, reactivity, applications, and handling of this pivotal starting material.

Physicochemical Properties & Handling

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1384972-87-5 | [1][2] |

| Molecular Formula | C₆H₈Br₂N₂ | [2] |

| Molecular Weight | 267.95 g/mol | [1][6] |

| Appearance | Powder | [1] |

| Storage | Inert atmosphere, 2-8°C | [2] |

| SMILES | NC1=NC=C(CBr)C=C1.[H]Br | [2] |

| InChI Key | MXGJTUILOXSTRV-UHFFFAOYSA-N | [1][6] |

Safety & Handling: 5-(Bromomethyl)pyridin-2-amine hydrobromide and related bromomethyl pyridines are corrosive and toxic materials.[7][8] They can cause severe skin burns and eye damage.[7] Handling should be performed exclusively in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9] In case of contact, immediately flush the affected area with plenty of water.[8] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area under an inert atmosphere.[2][7]

Synthesis of the Reagent

The preparation of 5-(bromomethyl)pyridin-2-amine hydrobromide typically starts from the commercially available 2-amino-5-methylpyridine. The key transformation is the selective bromination of the methyl group at the 5-position. This is commonly achieved through a free-radical bromination mechanism, followed by treatment with hydrobromic acid to yield the stable hydrobromide salt.

Caption: General synthetic workflow for 5-(Bromomethyl)pyridin-2-amine hydrobromide.

Experimental Protocol: Synthesis from 2-Amino-5-methylpyridine

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-methylpyridine (1.0 eq.) and a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq.).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up (Free Base): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent. Concentrate the filtrate under reduced pressure to yield the crude 5-(bromomethyl)pyridin-2-amine free base.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrobromic acid (e.g., 48% aqueous HBr) dropwise with stirring.[10]

-

Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum to afford the final product, 5-(bromomethyl)pyridin-2-amine hydrobromide.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this reagent stems from the distinct reactivity of its two primary functional groups: the electrophilic bromomethyl group and the nucleophilic/basic 2-amino group.

Caption: Key reaction pathways for 5-(Bromomethyl)pyridin-2-amine hydrobromide.

Nucleophilic Substitution at the Bromomethyl Group

The primary and most exploited reaction pathway is the nucleophilic substitution of the bromide ion. The benzylic-like position of the bromine atom makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles in a classic SN2 mechanism.[11] This reaction proceeds with an inversion of stereochemistry if the carbon were chiral, a principle known as the Walden inversion.[12]

-

Mechanism: The nucleophile attacks the carbon atom attached to the bromine, displacing the bromide leaving group in a single, concerted step.[11]

-

Common Nucleophiles:

-

O-Nucleophiles: Alcohols and phenols (typically as alkoxides/phenoxides) react to form ether linkages.

-

N-Nucleophiles: Primary and secondary amines react to form secondary and tertiary amines, respectively. This is a cornerstone reaction for building complex nitrogen-containing scaffolds.

-

S-Nucleophiles: Thiols (as thiolates) react to form thioethers.

-

C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide, can be used to form new carbon-carbon bonds.

-

-

Reaction Conditions: These substitutions are typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH, or Et₃N) to neutralize the HBr generated and, in some cases, to deprotonate the nucleophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly employed to facilitate the SN2 pathway.

Reactions at the 2-Amino Group

The 2-amino group on the pyridine ring is a versatile functional handle. It can act as a nucleophile or a directing group in various transformations. Importantly, its reactivity can be modulated or protected to allow for selective reactions at the bromomethyl position first.

-

Acylation: The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amides. This can also serve as a protecting group strategy.

-

Coupling Reactions: The aminopyridine moiety is a common substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, though this typically requires prior modification or protection of the highly reactive bromomethyl group.[13]

Application in Drug Discovery: Synthesis of a JAK Inhibitor Intermediate

The 2-aminopyridine core is central to many kinase inhibitors, which function by competing with ATP for the enzyme's binding site. 5-(Bromomethyl)pyridin-2-amine hydrobromide is an ideal starting material for synthesizing intermediates used in the development of Janus kinase (JAK) inhibitors, such as Upadacitinib, which is used to treat rheumatoid arthritis.[14][15]

Below is a representative workflow for the synthesis of a key intermediate, demonstrating the utility of the title compound.

Caption: Synthetic route to a key JAK inhibitor intermediate scaffold.

Protocol: Synthesis of 5-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)pyridin-2-amine

This procedure illustrates the nucleophilic substitution reaction where the nitrogen of 7-azaindole acts as the nucleophile.

-

Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend 7-azaindole (1.0 eq.) in anhydrous DMF.

-

Deprotonation: Cool the mixture to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Substitution Reaction: Cool the mixture back to 0°C. Add a solution of 5-(bromomethyl)pyridin-2-amine hydrobromide (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq.) in anhydrous DMF dropwise over 20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by TLC.

-

Quenching & Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the target intermediate.

| Reactant | Molar Eq. | Yield (%) | Purity (by HPLC) |

| 7-Azaindole | 1.0 | 75-85% | >98% |

| 5-(Bromomethyl)pyridin-2-amine HBr | 1.1 | ||

| Sodium Hydride (60%) | 1.2 | ||

| DIPEA | 1.2 |

Conclusion

5-(Bromomethyl)pyridin-2-amine hydrobromide stands out as a strategically vital and efficient starting material in organic synthesis. Its bifunctional nature, combining a reactive electrophilic center with a versatile nucleophilic aminopyridine core, provides a direct and powerful route for the assembly of complex heterocyclic systems. Its successful application in the synthesis of intermediates for high-value targets like JAK inhibitors underscores its importance to the pharmaceutical industry. As researchers continue to explore novel therapeutic agents, the demand for such well-designed, multifunctional building blocks will undoubtedly continue to grow, solidifying the role of 5-(bromomethyl)pyridin-2-amine hydrobromide as a key tool in the modern synthetic chemist's arsenal.

References

- The Royal Society of Chemistry. Support Information.

- Sigma-Aldrich. 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

- PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622.

- ChemicalBook. 5-bromo-3-(bromomethyl)pyridin-2-amine hydrobromide.

- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

- Google Patents. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof.

- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 5-bromo-5-phenylpentanoate with Amines.

- RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- Google Patents. US20230139156A1 - Process and intermediates for the preparation of upadacitinib.

- BLD Pharm. 1384972-87-5|5-(Bromomethyl)pyridin-2-amine hydrobromide.

- A2Bchem. Upadacitinib Synthesis Route.

- PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.

- Sigma-Aldrich. 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5.

- Fisher Scientific. (2008). SAFETY DATA SHEET.

- YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.

- Google Patents. US6762176B1 - 2-aminopyridine derivatives, their use as medicines and pharmaceutical compositions containing them.

- PMC. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.

- Angene Chemical. (2024). Safety Data Sheet.

- NIH. Concerted Nucleophilic Aromatic Substitution Reactions - PMC.

- CompTox Chemicals Dashboard. (2025). 5-Bromo-2-(bromomethyl)pyridine - Related Substances.

- Google Patents. CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.

- Google Patents. WO2023029236A1 - Method for synthesizing key chiral intermediate of upadacitinib.

- Enamine. Safety Data Sheet.

- Carl ROTH. Safety Data Sheet: Hydrobromic acid.

- MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- Chemistry LibreTexts. (2023). 11.2: The Discovery of Nucleophilic Substitution Reactions.

- MDPI. (2021). Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties.

- ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

- Beilstein Journals. (2022). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.

- Thermo Scientific Chemicals. 2-Amino-5-bromopyridine, 98% 100 g | Buy Online.

Sources

- 1. 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5 [sigmaaldrich.com]

- 2. 1384972-87-5|5-(Bromomethyl)pyridin-2-amine hydrobromide|BLD Pharm [bldpharm.com]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5 [sigmaaldrich.com]

- 7. fishersci.ca [fishersci.ca]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. angenechemical.com [angenechemical.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]

- 15. a2bchem.com [a2bchem.com]

The Medicinal Chemist's Guide to 5-(Bromomethyl)pyridin-2-amine Hydrobromide and its Structural Analogues

An In-depth Technical Resource for Drug Discovery and Development Professionals

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] 5-(Bromomethyl)pyridin-2-amine, available as its hydrobromide salt, represents a highly versatile and reactive building block for the synthesis of diverse chemical libraries. Its bifunctional nature, possessing a nucleophilic amine and an electrophilic bromomethyl group, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of the core scaffold, detailing its synthesis, reactivity, and the strategic design of its structural analogues. We will explore synthetic methodologies for modifying the 2-amino group, the 5-(bromomethyl) moiety, and the pyridine ring itself. Furthermore, this document offers detailed experimental protocols, discusses the rationale behind analogue design based on established medicinal chemistry principles like bioisosterism, and outlines key analytical techniques for compound characterization.

The Core Scaffold: 5-(Bromomethyl)pyridin-2-amine

The 2-aminopyridine unit is a cornerstone in the development of therapeutics, particularly noted in kinase inhibitor programs.[3] The parent compound, 5-(bromomethyl)pyridin-2-amine hydrobromide, serves as a critical starting material for introducing this valuable pharmacophore.

Physicochemical Properties and Reactivity

Understanding the intrinsic properties of the core scaffold is paramount for its effective use in synthesis. The molecule's reactivity is dominated by two key sites:

-

The 2-amino group: A potent nucleophile and hydrogen bond donor. Its basicity allows for salt formation and influences the overall solubility and pharmacokinetic profile of its derivatives.

-

The 5-(bromomethyl) group: A benzylic-type bromide, making it an excellent electrophile for SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions).

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

| CAS Number | 1384972-87-5 | [4][5][6] |

| Molecular Formula | C6H8Br2N2 | [4] |

| Molecular Weight | 267.95 g/mol | [4][6] |

| Form | Powder | [4] |

| Storage | Room Temperature | [4] |

| InChI Key | MXGJTUILOXSTRV-UHFFFAOYSA-N | [4][6] |

Synthesis of the Core Scaffold

The most common and industrially scalable synthesis of 5-(bromomethyl)pyridin-2-amine initiates from 2-amino-5-methylpyridine. The key transformation is a selective radical bromination of the benzylic methyl group.

Protocol 1: Synthesis of 5-(Bromomethyl)pyridin-2-amine Hydrobromide

-

Rationale: This procedure utilizes N-Bromosuccinimide (NBS) as a safe and effective source of bromine radicals.[7][8] The reaction is initiated by light or a radical initiator like AIBN or benzoyl peroxide.[8][9] The use of a non-polar solvent like carbon tetrachloride (CCl4) or acetonitrile favors the radical pathway over electrophilic aromatic substitution.[9][10] The product is isolated as the hydrobromide salt, which often improves stability and handling.

-

Step-by-Step Methodology:

-

Dissolution: To a solution of 2-amino-5-methylpyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq).

-

Initiation: Add a catalytic amount of benzoyl peroxide (0.03 eq).

-

Reaction: Reflux the mixture in the presence of light (e.g., a 250W lamp) for 5-6 hours, monitoring the reaction by TLC or LC-MS.[9]

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Isolation: Evaporate the solvent under reduced pressure. The resulting residue contains the desired product, often as a mixture of the free base and the HBr salt.

-

Salt Formation & Purification: Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and treat with a solution of HBr in acetic acid or ethereal HBr to precipitate the hydrobromide salt. The salt can then be collected by filtration, washed with cold solvent, and dried under vacuum.

-

Strategic Design of Structural Analogues

The modification of a lead compound is a central activity in medicinal chemistry. The design of analogues of 5-(bromomethyl)pyridin-2-amine should be guided by principles aimed at improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11][12]

The Role of Bioisosterism

Bioisosteric replacement involves substituting one functional group with another that retains similar physicochemical properties, leading to comparable biological activity.[12][13][14] This strategy is key to navigating chemical space and optimizing lead compounds.

Table 2: Common Bioisosteric Replacements for Key Functional Groups

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| -Br (in Bromomethyl) | -Cl, -I, -OMs, -OTs | Modulate reactivity, leaving group ability. |

| -CH2- Linker | -CF2-, -O-, -NH- | Alter lipophilicity, metabolic stability, and bond angles.[13] |

| 2-Amino Group (-NH2) | -OH, -SH, -CH3, -NH(Acyl) | Modulate pKa, hydrogen bonding capacity, and metabolic stability. |

| Pyridine Ring | Pyrimidine, Pyrazine, Phenyl | Explore different vector orientations of substituents and alter core electronics.[13] |

Analogue Design Workflow

The process of designing, synthesizing, and evaluating analogues is iterative. A logical workflow ensures systematic exploration of the structure-activity relationship (SAR).

Caption: Iterative workflow for analogue design, synthesis, and evaluation.

Synthesis of Structural Analogues

The true utility of the core scaffold lies in its capacity to generate a wide array of derivatives. Numerous methods exist for creating highly substituted and functionalized 2-aminopyridines.[15][16]

Modification at the 5-Position (Alkylating Agent)

The bromomethyl group is a versatile handle for introducing diverse functionalities via nucleophilic substitution.

Protocol 2: General Procedure for Nucleophilic Substitution at the 5-Position

-

Rationale: This SN2 reaction allows for the coupling of various nucleophiles. The choice of base and solvent is critical to deprotonate the nucleophile without promoting side reactions with the 2-amino group. A non-nucleophilic base like potassium carbonate or DIEA is often preferred.

-

Step-by-Step Methodology:

-

Preparation: To a solution of the chosen nucleophile (e.g., a phenol, thiol, or secondary amine) (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile, add a suitable base (e.g., K2CO3, 1.5 eq).

-

Addition: Add a solution of 5-(bromomethyl)pyridin-2-amine hydrobromide (1.0 eq) to the mixture. Note: The free base can be generated in situ or extracted prior to the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography or recrystallization.

-

Modification at the 2-Amino Group

The 2-amino group can be acylated, alkylated, or used as a handle for cross-coupling reactions. Often, it is necessary to protect this group before modifying other parts of the molecule.

Protocol 3: N-Acetylation of the 2-Amino Group

-

Rationale: Acetylation can protect the amino group or serve as a final modification. Acetic anhydride is a highly reactive acylating agent. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.

-

Step-by-Step Methodology:

-

Dissolution: Suspend 5-(bromomethyl)pyridin-2-amine hydrobromide (1.0 eq) in pyridine.

-

Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry to yield the N-acetylated product.

-

Modification of the Pyridine Ring

Ring modification often involves cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups.[17][18] This typically requires prior halogenation of the pyridine ring at a different position (e.g., position 3 or 6). For instance, starting from 2-amino-5-bromo-3-methylpyridine allows for benzylic bromination followed by a Suzuki coupling on the ring.

Characterization and Analytical Techniques

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods is required.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the synthesized analogues.[21][22] The chemical shifts and coupling constants provide definitive information about substituent positions and molecular connectivity. 2D NMR techniques (COSY, HSQC, HMBC) can be used for more complex structures.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. LC-MS is an indispensable tool for monitoring reaction progress and assessing the purity of the final compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds. By using a calibrated standard, it can also be used for quantification.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups (e.g., N-H stretches for the amine, C=O stretch for an amide analogue).[19]

Table 3: Typical Spectroscopic Data for the Core Scaffold & A Derivative

| Compound | Technique | Key Signals (Expected) |

| 5-(Bromomethyl)pyridin-2-amine | ¹H NMR | Singlet ~4.5 ppm (-CH2Br); Aromatic signals ~6.5-8.0 ppm; Broad singlet for -NH2. |

| (Free Base) | ¹³C NMR | Signal ~30-35 ppm (-CH2Br); Aromatic signals ~110-160 ppm. |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. | |

| N-(5-(phenoxymethyl)pyridin-2-yl)acetamide | ¹H NMR | Singlet ~2.2 ppm (-COCH3); Singlet ~5.0 ppm (-CH2O-); Aromatic signals for both rings. |

| (An Analogue Example) | ¹³C NMR | Signal ~24 ppm (-COCH3); Signal ~68 ppm (-CH2O-); Signal ~169 ppm (C=O). |

| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the analogue. |

Applications in Drug Discovery

Derivatives of 2-aminopyridine are prevalent in modern pharmacology. They have been successfully developed as inhibitors for a range of targets.

-

Kinase Inhibitors: The 2-aminopyridine moiety is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds in the ATP-binding pocket of the enzyme.[3] Analogues of 5-(bromomethyl)pyridin-2-amine are ideal for synthesizing libraries to screen against various kinases, such as CDK8, which is a target in colorectal cancer.[23]

-

USP7 Inhibitors: The ubiquitin-specific protease 7 (USP7) is another important cancer target. 2-aminopyridine derivatives have been designed and synthesized as potent USP7 inhibitors.[17]

-

Antimicrobial Agents: The 2-aminopyridine scaffold is also being explored for the development of new antibacterial agents to combat microbial resistance.[1][24]

Conclusion and Future Perspectives

5-(Bromomethyl)pyridin-2-amine hydrobromide is more than just a chemical reagent; it is a gateway to vast and diverse chemical space. Its predictable reactivity and strategic importance as a pharmacophore make it an invaluable tool for medicinal chemists. The ability to systematically and selectively modify its three key regions—the amino group, the bromomethyl linker, and the pyridine core—provides a robust platform for structure-activity relationship studies and the optimization of lead compounds. Future work will likely focus on developing novel, more efficient multicomponent reactions to further streamline the synthesis of complex 2-aminopyridine derivatives[1][3][25] and exploring new bioisosteric replacements to overcome challenges in drug metabolism and safety.

References

- Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones.Chem Asian J. 2022 May 2;17(9):e202200083.

- Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones through Nucleophile-Induced Ring Transform

- Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.

- Facile Synthesis of Functionalized 2-Aminopyridines.Synfacts. 2025; 21(11), 1093.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.Molecules. 2022 May 26;27(11):3424.

- A rapid synthesis of highly functionalized 2-pyridones and 2-aminopyridines via a microwave-assisted multicomponent reaction.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.MDPI. Published May 26, 2022.

- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy.Journal of Medicinal Chemistry. 2022.

- Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.

- Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors.Bioorganic Chemistry. 2022 Dec;129:106128.

- 2-Aminopyridine.Wikipedia.

- Bioisosteric Replacements.Chemspace.

- N-Bromosuccinimide (NBS).Organic Chemistry Portal.

- Bioisosteric Replacements.Cambridge MedChem Consulting. Published January 30, 2021.

- N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv

- A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.

- 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5.Sigma-Aldrich.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.WuXi AppTec. Published March 24, 2025.

- The Quest for Bioisosteric Replacements.Journal of Chemical Information and Modeling. 2006, 46 (2), pp 665–672.

- 5-bromo-3-(bromomethyl)pyridin-2-amine hydrobromide.ChemicalBook.

- Drug Modifications to Improve Stability.Chemistry LibreTexts.

- Preparation method of 2-amino-5-methyl-6-bromopyridine.

- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry.Medium. Published July 8, 2025.

- Module 5 Reactions With Miscellaneous Reagents: 5.1 N-Bromosuccinimide (NBS).Scribd.

- Support inform

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.MDPI. Published January 27, 2017.

- P

- Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

- United States P

- 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5.Sigma-Aldrich.

- 5-(Bromomethyl)pyridin-2-amine hydrobromide|1384972-87-5.BLD Pharm.

- 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5.Sigma-Aldrich.

- Advanced NMR techniques for structural characterization of heterocyclic structures.

- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.MDPI. Published February 2, 2026.

- Detection of pyridine derivatives by SABRE hyperpolarization at zero field.

-

Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2. European Journal of Inorganic Chemistry. 2005;2005(15):3017-3026.

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5 [sigmaaldrich.com]

- 5. 1384972-87-5|5-(Bromomethyl)pyridin-2-amine hydrobromide|BLD Pharm [bldpharm.com]

- 6. 5-(bromomethyl)pyridin-2-amine hydrobromide | 1384972-87-5 [sigmaaldrich.com]

- 7. suru-chem.com [suru-chem.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 11. chem-space.com [chem-space.com]

- 12. drughunter.com [drughunter.com]

- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 25. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 5-(Bromomethyl)pyridin-2-amine Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex organic synthesis, understanding the fundamental physicochemical properties of key intermediates is paramount. Among these, solubility stands out as a critical parameter that governs reaction kinetics, purification strategies, and the ultimate bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the solubility of 5-(Bromomethyl)pyridin-2-amine hydrobromide, a crucial building block in medicinal chemistry. As a Senior Application Scientist, this document is crafted to provide not just data, but a foundational understanding of the principles governing its solubility, empowering researchers to make informed decisions in their daily work.

The Compound in Focus: 5-(Bromomethyl)pyridin-2-amine Hydrobromide

5-(Bromomethyl)pyridin-2-amine hydrobromide is a substituted pyridine derivative. The presence of a reactive bromomethyl group, a basic amino group, and the pyridine ring itself makes it a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its hydrobromide salt form is often employed to improve stability and handling characteristics. However, the salt nature significantly influences its solubility profile, a key consideration for its application in organic synthesis and pharmaceutical formulation.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. For 5-(Bromomethyl)pyridin-2-amine hydrobromide, its structure provides several clues to its expected behavior in different organic solvents.

-

Polarity and Ionic Character: The molecule possesses a significant degree of polarity due to the presence of the amino group, the nitrogen atom in the pyridine ring, and the electronegative bromine atom. Furthermore, as a hydrobromide salt, it exists in an ionic form in the solid state. This high polarity and ionic character suggest a preference for polar solvents that can effectively solvate the charged species.

-

Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This capacity for hydrogen bonding indicates that protic solvents (e.g., alcohols, water) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF) will be effective in dissolving the compound.

-

Non-Polar Interactions: The pyridine ring and the methylene group offer some non-polar character, which might allow for limited solubility in less polar solvents. However, the dominant ionic and polar nature of the molecule will likely limit its solubility in non-polar solvents like hydrocarbons (e.g., hexane, toluene).

Based on this analysis, we can predict the following general solubility trend:

High Solubility: Polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Moderate Solubility: Less polar, but still polarizable solvents (e.g., acetone, acetonitrile). Low to Insoluble: Non-polar solvents (e.g., toluene, hexane, diethyl ether).

This theoretical framework provides a strong starting point for solvent selection.

Computational Solubility Prediction: An Illustrative Overview

In modern drug discovery and process development, computational tools are increasingly used to predict physicochemical properties, saving valuable time and resources.[1] Models like COSMO-RS (Conductor-like Screening Model for Real Solvents) can provide quantitative estimates of solubility based on the molecule's quantum chemical properties.[2][3] While a full computational study is beyond the scope of this guide, the following table illustrates the type of predictive data that can be generated.

Table 1: Illustrative Predicted Solubility of 5-(Bromomethyl)pyridin-2-amine Hydrobromide in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Predicted Solubility (g/L) | Polarity Index |

| Polar Protic | Water | > 100 | 10.2 |

| Methanol | 50 - 100 | 5.1 | |

| Ethanol | 20 - 50 | 4.3 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | 7.2 |

| N,N-Dimethylformamide (DMF) | 50 - 100 | 6.4 | |

| Acetonitrile | 5 - 10 | 5.8 | |

| Moderately Polar | Acetone | 1 - 5 | 5.1 |

| Non-Polar | Toluene | < 0.1 | 2.4 |

| Hexane | < 0.01 | 0.1 |

Disclaimer: The data in Table 1 is for illustrative purposes only and is based on general principles of solubility for similar structures. Actual experimental values may vary.

Experimental Determination of Solubility: A Practical Guide

While predictive methods are useful, experimental determination remains the gold standard for accurate solubility data. Below are detailed protocols for two common methods.

The Shake-Flask Method (Equilibrium Solubility)

This is a traditional and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of 5-(Bromomethyl)pyridin-2-amine hydrobromide to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility in units such as g/L or mg/mL.

High-Throughput Screening (HTS) for Solubility

For rapid screening of multiple solvents, HTS methods are employed.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO.

-

Plate Preparation: In a multi-well plate (e.g., 96-well), dispense a small, known volume of each test solvent into individual wells.

-

Compound Addition: Add a small aliquot of the DMSO stock solution to each well. The goal is to observe if the compound precipitates upon addition to the test solvent.

-

Equilibration and Detection: The plate is typically shaken for a shorter period (e.g., 1-2 hours). The presence of precipitate can be detected visually or, more accurately, using nephelometry (light scattering).

-

Data Analysis: The results are often reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively based on the amount of precipitate formed.

Data Presentation and Interpretation

A systematic presentation of solubility data is crucial for its effective use.

Table 2: Template for Experimental Solubility Data of 5-(Bromomethyl)pyridin-2-amine Hydrobromide

| Solvent | Solvent Class | Temperature (°C) | Method | Solubility (g/L) | Observations |

| e.g., Methanol | Polar Protic | 25 | Shake-Flask | [Experimental Value] | Clear solution |

| e.g., Toluene | Non-Polar | 25 | Shake-Flask | [Experimental Value] | Insoluble, solid remains |

Interpretation for Application:

-

Reaction Solvent Selection: For homogeneous reactions, choose a solvent where both the starting material and reagents are highly soluble. For reactions where product precipitation is desired, a solvent with lower solubility for the product can be advantageous.

-

Purification (Crystallization): An ideal crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. This allows for efficient dissolution and subsequent recovery of the purified solid upon cooling.

-

Formulation Development: For liquid formulations, solvents with high solubilizing capacity are preferred to achieve the desired drug concentration. The choice of solvent will also be dictated by toxicity and regulatory acceptance.

Visualizing the Concepts

Diagrams can aid in understanding the abstract concepts of solubility and the practical workflows.

Caption: Workflow for the experimental determination of equilibrium solubility.

Conclusion

The solubility of 5-(Bromomethyl)pyridin-2-amine hydrobromide is a multifaceted property governed by its inherent chemical structure. A thorough understanding, derived from both theoretical predictions and empirical data, is essential for its effective utilization in research and development. This guide provides the foundational knowledge and practical methodologies to empower scientists to navigate the solubility landscape of this important chemical intermediate, ultimately leading to more efficient and successful scientific outcomes.

References

-

Klamt, A. (2011). The COSMO and COSMO-RS solvation models. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 699-709. Available from: [Link]

- Avdeef, A. (2012). Solubility of sparingly-soluble drugs. John Wiley & Sons.

- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based formulations. an overview. European Journal of Pharmaceutical Sciences, 114, 179-191.

-

SCM. COSMO-RS | Thermodynamics & Solubility Prediction Software. Available from: [Link]